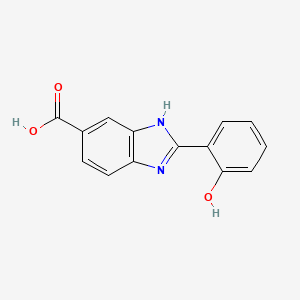

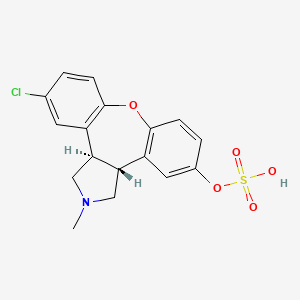

阿塞那平 11-羟基硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asenapine 11-Hydroxysulfate is a derivative of Asenapine . Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use .

Synthesis Analysis

The synthesis of Asenapine, the parent compound of Asenapine 11-Hydroxysulfate, involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .Chemical Reactions Analysis

Asenapine is not available in a pill that can be swallowed due to extensive first-pass metabolism if ingested . It is commercialized in sublingual and transdermal formulations .科学研究应用

Antipsychotic Medication

Asenapine is a second-generation (atypical) antipsychotic medication . It is not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations . This is a consequence of extensive first-pass metabolism if ingested .

Treatment of Schizophrenia

The sublingual formulation of Asenapine is approved in many jurisdictions for the treatment of schizophrenia . The efficacy profile is well characterized in a number of clinical trials .

Management of Agitation

There is off-label use of Asenapine for the management of agitation .

Sublingual and Transdermal Formulations

Asenapine is available in sublingual and transdermal formulations . The sublingual tablet first gained US Food and Drug Administration (FDA) approval in 2009 . In 2019, the FDA approved a second formulation of Asenapine, the transdermal patch, for the treatment of schizophrenia .

Development of Asenapine Sublingual Film

There has been development and optimization of Asenapine sublingual film using a Quality by Design (QbD) approach . The in vivo study indicates greater Asenapine absorption (31.18 ± 5.01% of administered dose) within 5 min and was comparable with marketed formulation .

作用机制

Target of Action

Asenapine 11-Hydroxysulfate, also known as Asenapine, is an atypical antipsychotic multireceptor neuroleptic drug . It shows strong antagonism for 5HT2A (serotonin) and D2 (dopamine) receptors . These receptors play a crucial role in the regulation of mood and behavior .

Mode of Action

Asenapine’s mode of action is primarily through its antagonistic activity at serotonin and dopamine receptors . It enhances the efflux of dopamine (DA) and acetylcholine (Ach) in the brain . This interaction with its targets leads to changes in neurotransmitter levels, which can help improve cognitive function and negative symptoms in patients with schizophrenia .

Biochemical Pathways

The biochemical pathways affected by Asenapine involve the serotonin and dopamine neurotransmitter systems . By antagonizing the 5HT2A and D2 receptors, Asenapine can enhance the efflux of dopamine and acetylcholine in the brain . This can lead to downstream effects such as improved cognitive function and reduced negative symptoms in patients with schizophrenia .

Pharmacokinetics

Asenapine exhibits extensive first-pass metabolism if ingested . It is absorbed in the oral mucosa with a Tmax occurring between 30 and 90 minutes . The terminal half-life is approximately 24 hours . Asenapine has multiple inactive metabolites, produced via direct glucuronidation (primarily via UGT1A4), demethylation, and oxidative metabolism (primarily via CYP1A2) . Hepatic and renal routes contribute approximately equally to the elimination of Asenapine and its metabolites .

Result of Action

The molecular and cellular effects of Asenapine’s action include a proliferative and anti-peroxidative effect in HL-1 cells . It also affects Ca2+ movements through cAMP/PKA and PLC-dependent signaling and the involvement of 5HT1A receptors .

Action Environment

The action, efficacy, and stability of Asenapine can be influenced by various environmental factors. For instance, food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) can affect its use . Furthermore, the transdermal patch needs to be changed once daily, and potential skin reactions such as erythema and pruritis can occur .

安全和危害

Asenapine is toxic if swallowed and harmful if inhaled . It is suspected of damaging fertility and the unborn child . It causes damage to organs (Central nervous system, Cardio-vascular system) if swallowed . It also causes damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed .

属性

IUPAC Name |

[(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUYPKMLVSJPJJ-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine 11-Hydroxysulfate | |

Q & A

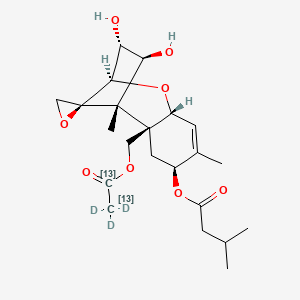

Q1: What is the significance of synthesizing stable isotope-labeled metabolites like Asenapine 11-Hydroxysulfate?

A1: Synthesizing stable isotope-labeled metabolites is crucial for studying the metabolism and pharmacokinetic properties of drugs like asenapine. These labeled compounds allow researchers to track the drug and its metabolites within the body with high sensitivity and specificity. In the research paper you provided [], the authors synthesized [13CD3]-asenapine 11-hydroxysulfate to investigate the metabolic pathways of asenapine. This knowledge contributes to a better understanding of the drug's efficacy, safety, and potential drug-drug interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)